molecular formula C15H17ClN2O3 B5191664 Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5610-81-1

Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5191664
CAS No.: 5610-81-1
M. Wt: 308.76 g/mol
InChI Key: ZXNXSHQDXNFBFW-UHFFFAOYSA-N
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Description

Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea. This compound belongs to a class of molecules with diverse pharmacological applications, including antitumor, antimicrobial, and enzyme inhibitory activities. Its structure features a tetrahydropyrimidine core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 6, and a propyl ester at position 3. The 4-chlorophenyl moiety enhances lipophilicity and may influence binding to biological targets, while the propyl ester modulates solubility and metabolic stability .

Properties

IUPAC Name

propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-3-8-21-14(19)12-9(2)17-15(20)18-13(12)10-4-6-11(16)7-5-10/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNXSHQDXNFBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386214
Record name ST014937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5610-81-1
Record name ST014937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of urea and a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the tetrahydropyrimidine ring. The final step involves esterification with propanol to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Green Chemistry Approaches

  • Microwave-Assisted Synthesis : Accelerates reaction rates while reducing solvent usage and energy consumption, achieving yields of 80–96% in 3–30 minutes .

  • Mechanochemistry : Utilizes mortar-and-pestle grinding to facilitate solvent-free, catalyst-free cyclocondensation, enhancing atom economy .

  • Ionic Liquid Catalysis : DIPEAc (diisopropylethylammonium acetate) acts as a dual solvent and catalyst, improving reactant solubility and accelerating reaction kinetics. This method achieves >90% yields under ambient conditions .

Catalytic Methods

ParameterTraditionalGreen (Microwave)DIPEAc Catalysis
Yield 60–80%80–96%90–96%
Time Hours3–30 min<24 h
Solvent OrganicMinimalDIPEAc
Catalyst Acid/baseNoneDIPEAc
Energy HighModerateAmbient

Data adapted from .

Reactivity and Reaction Pathways

The compound’s reactivity is influenced by its electron-withdrawing chlorine substituent and the tetrahydropyrimidine core.

Substitution Reactions

The chlorophenyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution. This property allows for further functionalization, such as introducing bioactive groups (e.g., hydroxyl or methoxy moieties).

Hydrolysis and Amidation

The ester group (propyl) can undergo hydrolysis under acidic or basic conditions to form carboxylic acids. Subsequent amidation with amines (e.g., N-(4-chlorophenyl) derivatives) is possible, as seen in related compounds .

Biological Activity Modulation

The tetrahydropyrimidine core interacts with enzymes/receptors, potentially modulating therapeutic activity. Chlorination may enhance binding affinity via steric/electronic effects, as observed in antimicrobial and anticancer analogs.

Characterization Techniques

Structural confirmation relies on spectroscopic and analytical methods:

NMR Spectroscopy

  • 1H NMR : Detects NH protons (~8–9 ppm), aromatic protons (~7–8 ppm), and alkyl groups (propyl ester at ~1–4 ppm) .

  • 13C NMR : Identifies carbonyl carbons (~165 ppm), aromatic carbons (~120–150 ppm), and alkyl groups .

Mass Spectrometry

LCMS confirms molecular weight and fragmentation patterns. For example, the methyl analog (C13H13ClN2O3) exhibits a molecular ion peak at m/z 280.70 .

FTIR Analysis

Key absorptions include:

  • C=O (ester): ~1740 cm⁻¹

  • N–H (amide): ~3400 cm⁻¹

  • C–Cl : ~600–800 cm⁻¹ .

Biological Studies

  • Antimicrobial Activity : Chlorinated derivatives show activity against Gram-positive bacteria, attributed to membrane disruption via alkylating agents.

  • Anticancer Potential : Structural similarity to kinase inhibitors suggests possible applications in targeted therapy.

Comparative Reactivity

SubstituentImpact on ReactivityBiological Activity
4-Chlorophenyl Enhances electrophilicityAntimicrobial
6-Methyl Steric hindranceModulates binding
Propyl ester HydrophobicityDrug permeability

Data synthesized from.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can inhibit bacterial growth effectively. A notable study demonstrated that derivatives of this compound exhibited activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrimidine derivatives. The results indicated that compounds with a chlorophenyl group had enhanced activity against resistant bacterial strains compared to their non-chlorinated counterparts .

2. Anticancer Properties
Recent investigations have suggested that tetrahydropyrimidines may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in vitro. For example, research highlighted its effectiveness in inhibiting cell proliferation in breast cancer cell lines .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest

Agricultural Applications

Pesticidal Activity
The compound has been explored for its potential as a pesticide. Its structural similarity to known agrochemicals suggests it could be effective against pests while minimizing environmental impact.

Case Study:
A field trial assessed the efficacy of this compound as a fungicide. Results showed a significant reduction in fungal infections on crops compared to untreated controls .

Materials Science Applications

Polymer Synthesis
The compound can serve as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study:
Research published in Polymer Science demonstrated that incorporating tetrahydropyrimidine derivatives into polycarbonate matrices improved the material's resistance to thermal degradation .

Mechanism of Action

The mechanism of action of Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Ester Group

The ester group at position 5 significantly impacts physicochemical and biological properties:

  • Methyl ester analogs : Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () exhibits a melting point of 86–89°C and distinct NMR signals (δH = 2.31 ppm for CH3, δC = 18.7 ppm for CH3). It demonstrated moderate catalytic yields (52–65%) in solvent-free syntheses .
  • Ethyl ester analogs : Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5a in ) showed lower yields (56%) under reduced catalyst loading, highlighting sensitivity to reaction conditions. Its bioactivity data are unreported.

Table 1: Ester Substituent Effects

Ester Group Melting Point (°C) Yield (%) Key Applications
Methyl 86–89 52–65 Catalytic studies
Ethyl Not reported 56 Model reactions
Propyl Not reported Not available Inferred metabolic stability
Octadec-9-enyl 86–89 52 Anticancer research
Substituent Variations in the Aromatic Ring

The 4-chlorophenyl group is critical for bioactivity. Comparisons with analogs include:

  • 4-Bromophenyl derivatives : Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed IC50 = 15.7 µM in cytotoxicity assays, indicating halogen size (Br vs. Cl) may enhance potency .
  • 4-Methoxyphenyl derivatives : Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibited reduced solubility in polar solvents due to the electron-donating methoxy group, affecting reaction optimization .
  • 3-Nitrophenyl derivatives : Methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate displayed weak thymidine phosphorylase inhibition (IC50 = 314.3 µM), suggesting nitro groups may hinder target binding .

Table 2: Aromatic Ring Substituent Effects

Substituent IC50 (µM) Solubility Key Findings
4-Cl Not reported Moderate Balanced lipophilicity
4-Br 15.7 Low High cytotoxicity
4-OCH3 Not tested Very low Poor reaction efficiency
3-NO2 314.3 Moderate Weak enzyme inhibition
Thioxo vs. Oxo Derivatives

Replacing the 2-oxo group with 2-thioxo alters electronic properties and bioactivity:

  • 2-Thioxo analogs : Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () showed improved radical scavenging activity (IC50 = 0.6 mg/mL for compound 3c in ) compared to oxo derivatives, likely due to sulfur’s redox activity .
  • 2-Oxo analogs : The target propyl derivative’s oxo group may favor hydrogen bonding in enzyme active sites, as seen in thymidine phosphorylase inhibitors .

Biological Activity

Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. Its unique structure, characterized by a chlorophenyl group and a propyl ester group, has attracted significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has the following structural formula:

C15H17ClN2O3\text{C}_{15}\text{H}_{17}\text{ClN}_2\text{O}_3

his structure includes a propyl ester group that may enhance its lipophilicity and bioavailability compared to other derivatives.

ropyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is believed to exert its biological effects through several mechanisms:. Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation. For instance, it has been shown to affect the activity of acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits notable antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus flavus and Aspergillus niger .

Antimicrobial Properties

esearch indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have revealed:Bactericidal Effects : Effective against gram-positive and gram-negative bacteria.

  • Fungicidal Effects : Exhibits antifungal efficacy against common pathogens.

Anticancer Activity

he compound has shown potential as an anticancer agent. In cell line studies:Inhibition of Cell Proliferation : The compound reduced the viability of cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), with IC50 values indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Neuroprotective Effects

he neuroprotective properties of this compound have been investigated in the context of Alzheimer's disease:AChE Inhibition : The compound demonstrated AChE inhibitory action with an IC50 value significantly lower than that of donepezil, a standard treatment for Alzheimer's .

Case Studies

everal studies have explored the biological activities of this compound:. Study on Antimicrobial Efficacy : A study published in MDPI highlighted that derivatives similar to propyl 4-(4-chlorophenyl)-6-methyl exhibited high antibacterial activity against multiple strains .

  • Anticancer Research : Another investigation focused on the cytotoxic effects of the compound on various tumor cell lines. Results indicated a dose-dependent reduction in cell viability with promising implications for cancer therapy .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
Ethyl 4-(4-chlorophenyl)-6-methylSimilar structure; ethyl instead of propylModerate antimicrobial; weaker anticancer effects
Methyl 4-(4-chlorophenyl)-6-methylSimilar structure; methyl instead of propylLower efficacy in AChE inhibition
Butyl 4-(4-chlorophenyl)-6-methylSimilar structure; butyl instead of propylEnhanced solubility but variable bioactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Propyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via the Biginelli reaction?

  • Methodological Answer : The Biginelli reaction typically employs a one-pot condensation of an aldehyde, β-ketoester, and urea/thiourea. For analogous compounds (e.g., ethyl 4-aryl derivatives), optimal yields (70–85%) are achieved using Lewis acids like HCl or FeCl₃ as catalysts in ethanol under reflux (6–8 hours) . For the propyl ester variant, substituting ethyl acetoacetate with propyl acetoacetate and optimizing the molar ratio (1:1:1.2 for aldehyde:β-ketoester:urea) may enhance regioselectivity. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify by recrystallization from ethanol .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the tetrahydropyrimidine ring conformation and intermolecular interactions (e.g., hydrogen bonding between N–H and carbonyl groups). For similar derivatives, monoclinic systems (e.g., space group P21/c) with Z = 4 are common .
  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., 4-chlorophenyl proton signals at δ 7.2–7.4 ppm, methyl groups at δ 2.1–2.3 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~363 for C₁₆H₁₇ClN₂O₃) .

Q. What stability considerations are critical for handling this compound in aqueous and oxidative conditions?

  • Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Conduct accelerated stability studies:

  • pH-dependent degradation : Monitor via HPLC in buffers (pH 1–13) at 40°C for 24 hours.
  • Oxidative stability : Expose to 3% H₂O₂ and track degradation products (e.g., free carboxylic acid) using LC-MS .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., chloro vs. methoxy) influence regioselectivity during Biginelli cyclization?

  • Methodological Answer : Electron-withdrawing groups (e.g., 4-Cl) enhance electrophilicity of the aldehyde, favoring cyclization at the β-ketoester’s carbonyl. Compare yields and regioselectivity with derivatives like ethyl 4-(4-methoxyphenyl) analogs (). Use DFT calculations to map transition states and identify steric/electronic effects .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition or cycloaddition reactions?

  • Methodological Answer : The 2-oxo group activates the C5-carboxylate for nucleophilic attack. For example, in thioamide formation, treat with Lawesson’s reagent (2.5 equiv in toluene, 80°C) to replace the carbonyl with a thiocarbonyl. Monitor reaction progress via 31P^{31}P NMR for phosphorus byproducts .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., dihydrofolate reductase). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*).
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in GROMACS. Compare with analogs like 4-(3-ethoxy-4-hydroxyphenyl) derivatives () to identify key interactions (e.g., H-bonding with active-site residues) .

Q. How to resolve contradictions in reported biological activity data across structurally similar dihydropyrimidines?

  • Methodological Answer :

  • Meta-analysis : Compare IC₅₀ values for antibacterial or anticancer activity across studies, noting substituent effects (e.g., 4-Cl vs. 4-CF₃ in vs. 16).
  • Dose-response validation : Re-test disputed compounds under standardized conditions (e.g., MIC assays in E. coli ATCC 25922). Use ANOVA to assess significance (p < 0.05) .

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